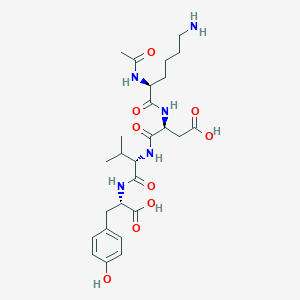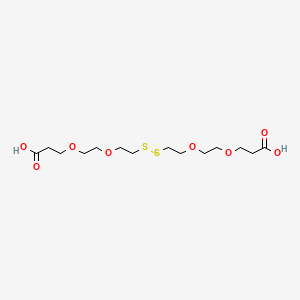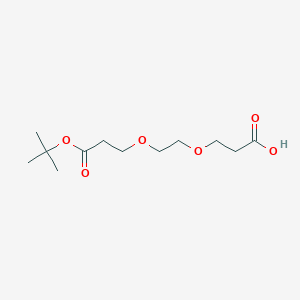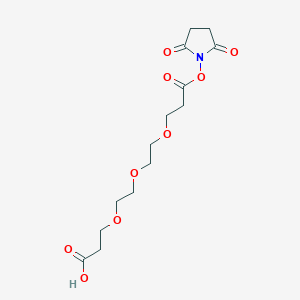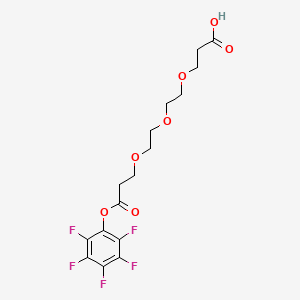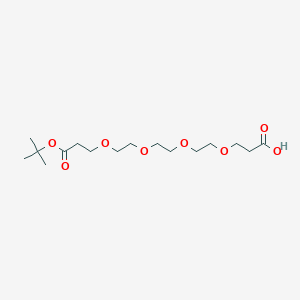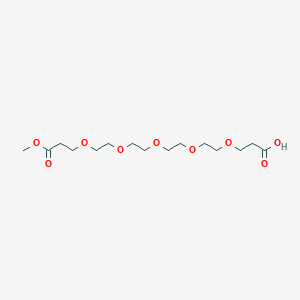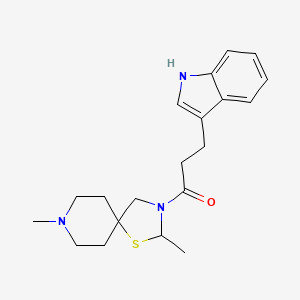
(Rac)-AF710B
Overview
Description
AF-710B, also known as 1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]dec-3-yl)-3-(1H-indol-3-yl)propan-1-one, is a highly potent and selective allosteric agonist of the M1 muscarinic acetylcholine receptor and the sigma-1 receptor. This compound has been extensively studied for its potential therapeutic applications in neurological disorders such as Alzheimer’s disease, dementia, and schizophrenia .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of AF-710B involves the formation of a spirocyclic structure with an indole moiety. The key steps include:
Formation of the spirocyclic core: This involves the reaction of a thiazolidine derivative with an appropriate amine to form the spirocyclic intermediate.
Attachment of the indole moiety: The indole group is introduced through a coupling reaction with the spirocyclic intermediate.
The reaction conditions typically involve the use of organic solvents such as dimethyl sulfoxide and catalysts like palladium on carbon. The reactions are carried out under inert atmosphere to prevent oxidation .
Industrial Production Methods
Industrial production of AF-710B follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving multiple purification steps such as recrystallization and chromatography. The use of automated reactors and continuous flow systems enhances the efficiency and scalability of the production .
Chemical Reactions Analysis
Types of Reactions
AF-710B undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the spirocyclic core or the indole moiety.
Substitution: Substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like bromine and chlorine are employed for substitution reactions.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of AF-710B, which can have different pharmacological properties .
Scientific Research Applications
AF-710B has a wide range of scientific research applications:
Chemistry: Used as a tool compound to study receptor-ligand interactions and signal transduction pathways.
Biology: Employed in research on cellular signaling and neuroprotection.
Medicine: Investigated for its potential therapeutic effects in treating Alzheimer’s disease, dementia, and schizophrenia.
Industry: Utilized in the development of new pharmacological agents and drug discovery
Mechanism of Action
AF-710B exerts its effects by binding to the M1 muscarinic acetylcholine receptor and the sigma-1 receptor. This binding enhances the activity of these receptors, leading to increased signaling through pathways such as the extracellular signal-regulated kinase and the cyclic adenosine monophosphate response element-binding protein. These pathways are involved in cognitive function, neuroprotection, and synaptic plasticity .
Comparison with Similar Compounds
Similar Compounds
AF-102B: Another M1 muscarinic acetylcholine receptor agonist with cognitive-enhancing properties.
AF-267B: A compound with similar receptor targets but different pharmacokinetic properties.
AF-292: An orthosteric agonist of the M1 muscarinic acetylcholine receptor with potential therapeutic applications
Uniqueness of AF-710B
AF-710B is unique due to its dual action on both the M1 muscarinic acetylcholine receptor and the sigma-1 receptor. This dual action provides a synergistic effect, enhancing its therapeutic potential in treating neurological disorders. Additionally, AF-710B has shown superior efficacy and safety profiles in preclinical studies compared to other similar compounds .
Properties
CAS No. |
1235733-73-9 |
|---|---|
Molecular Formula |
C20H27N3OS |
Molecular Weight |
357.5 g/mol |
IUPAC Name |
1-(2,8-dimethyl-1-thia-3,8-diazaspiro[4.5]decan-3-yl)-3-(1H-indol-3-yl)propan-1-one |
InChI |
InChI=1S/C20H27N3OS/c1-15-23(14-20(25-15)9-11-22(2)12-10-20)19(24)8-7-16-13-21-18-6-4-3-5-17(16)18/h3-6,13,15,21H,7-12,14H2,1-2H3 |
InChI Key |
XWMHYQATSBWUNT-UHFFFAOYSA-N |
SMILES |
CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |
Canonical SMILES |
CC1N(CC2(S1)CCN(CC2)C)C(=O)CCC3=CNC4=CC=CC=C43 |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
AF-710B; AF 710B; AF710B |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details






Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
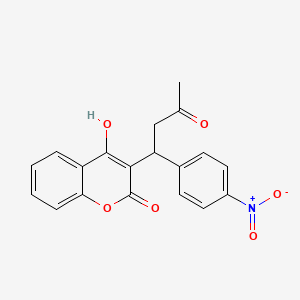
![(1S,2R,3R,7S,12S,17R,18R,19R,22S)-22-(2-hydroxypropan-2-yl)-3,8,8,17,19-pentamethyl-23,24,25-trioxaheptacyclo[19.2.1.19,12.01,18.03,17.04,14.07,12]pentacos-4(14)-en-2-ol](/img/structure/B605124.png)


